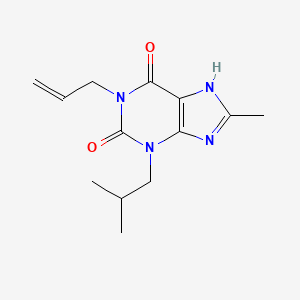

1-Allyl-3-isobutyl-8-methylxanthine

Description

Structure

3D Structure

Properties

CAS No. |

81250-17-1 |

|---|---|

Molecular Formula |

C13H18N4O2 |

Molecular Weight |

262.31 g/mol |

IUPAC Name |

8-methyl-3-(2-methylpropyl)-1-prop-2-enyl-7H-purine-2,6-dione |

InChI |

InChI=1S/C13H18N4O2/c1-5-6-16-12(18)10-11(15-9(4)14-10)17(13(16)19)7-8(2)3/h5,8H,1,6-7H2,2-4H3,(H,14,15) |

InChI Key |

LZKYSPPBMXPEBI-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NC2=C(N1)C(=O)N(C(=O)N2CC(C)C)CC=C |

Origin of Product |

United States |

Synthetic Strategies and Chemical Transformations of 1 Allyl 3 Isobutyl 8 Methylxanthine and Analogues

General Synthetic Pathways for Substituted Xanthine (B1682287) Core Structures

The synthesis of the xanthine core is a well-established area of heterocyclic chemistry, with several reliable methods available for its construction. The most prominent of these is the Traube purine (B94841) synthesis, which remains a widely used industrial method. mdpi.com

Synthesis of 1,3,8-Trisubstituted Xanthines

The construction of 1,3,8-trisubstituted xanthines typically begins with appropriately substituted pyrimidine (B1678525) precursors. A common and versatile approach involves the cyclization of 4,5-diaminopyrimidine (B145471) derivatives. nih.gov This method allows for the introduction of substituents at the N-1 and N-3 positions prior to the formation of the imidazole (B134444) ring.

The general strategy often involves the following key steps:

Preparation of a Substituted Uracil: The synthesis can start from urea (B33335) or a substituted urea, which is reacted to form a 6-aminouracil (B15529) derivative. chemicalbook.com Alkylation at the N-1 and N-3 positions can be performed at this stage.

Nitrosation and Reduction: The 6-aminouracil is subjected to nitrosation at the C-5 position, typically using sodium nitrite (B80452) in acetic acid, followed by reduction to yield a 5,6-diaminouracil (B14702) intermediate. chemicalbook.com

C-8 Substitution and Cyclization: The final substituent at the C-8 position is introduced by reacting the 5,6-diaminouracil with a suitable one-carbon unit, such as a carboxylic acid or an aldehyde, followed by cyclization. nih.govchemicalbook.com For instance, reaction with a carboxylic acid and a coupling agent like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) forms an amide intermediate, which is then cyclized, often under basic conditions, to afford the target 1,3,8-trisubstituted xanthine. chemicalbook.com

The following table summarizes common synthetic routes for the xanthine core.

| Synthetic Method | Key Precursor | Reagents for C-8 Introduction & Cyclization | Description | Citation |

|---|---|---|---|---|

| Traube Synthesis | 5,6-Diaminouracil derivative | Carboxylic Acid + Coupling Agent (e.g., EDC), then base (e.g., NaOH) | A classic and versatile method involving the formation of an amide at N-5, followed by base-catalyzed cyclization to form the imidazole ring. | chemicalbook.comchemicalbook.com |

| Aldehyde Condensation | 5,6-Diaminouracil derivative | Aldehyde, then Oxidative Cyclization (e.g., with diethyl azodicarboxylate) | The diamine is condensed with an aldehyde to form a Schiff base (imine), which then undergoes oxidative cyclization to yield the 8-substituted xanthine. | nih.gov |

| Imidazole-Based Synthesis | Aminoimidazole derivative | Carbamates + Base | A practical method for preparing 1- and 1,3-substituted xanthines by reacting an imidazole precursor with carbamates in the presence of a suitable base. | nih.gov |

Methodological Approaches to Aminouracil Intermediates

An alternative and efficient route to direct precursors of 8-substituted xanthines involves the preparation of 6-amino-5-carboxamidouracils. chemicalbook.com This can be achieved by coupling 5,6-diaminouracil derivatives directly with carboxylic acids using coupling reagents like EDC-HCl. chemicalbook.com This method is often high-yielding and proceeds under mild conditions, avoiding the need for potentially harsh reagents. chemicalbook.com The regioselectivity of this reaction, favoring acylation at the more nucleophilic 5-amino group over the 6-amino group, has been unambiguously confirmed through spectroscopic and crystallographic studies. chemicalbook.com

Targeted Synthesis of 1-Allyl-3-isobutyl-8-methylxanthine

While this compound (CAS No. 81250-17-1) is a known compound and commercially available, specific literature detailing its complete synthesis from simple precursors is not readily found in seminal databases. chemicalbook.comchemicalbook.com However, a plausible and efficient synthetic route can be constructed based on well-established principles of xanthine chemistry. The most logical approach would involve the sequential alkylation of a pre-formed xanthine core.

A proposed synthetic pathway is as follows:

Formation of 3-Isobutyl-1-methylxanthine (B1674149) (IBMX): The synthesis would likely start with the known compound 3-isobutyl-1-methylxanthine (IBMX), a widely used chemical reagent. cymitquimica.comsigmaaldrich.com IBMX itself can be synthesized through multi-step procedures, likely involving the Traube synthesis starting from N-isobutylurea and an appropriate C3 synthon, followed by N-1 methylation.

Selective Allylation: The crucial step would be the selective introduction of the allyl group at the N-1 position and the methyl group at the C-8 position. A more direct route would start from a precursor like 3-isobutyl-8-methylxanthine. The synthesis could proceed from 3-methylxanthine, which is commercially available or can be synthesized from 5,6-diamino-1-methyluracil (B49278) and formic acid. chemicalbook.com This precursor could then be alkylated with an isobutyl group at the N-3 position.

Final Allylation Step: A more likely route, given the established chemistry, would be to start with 3-isobutyl-8-methylxanthine. This precursor would then undergo selective N-1 allylation. This reaction would typically be carried out by treating the xanthine with an allyl halide, such as allyl bromide, in the presence of a base (e.g., potassium carbonate, sodium hydroxide) in a polar aprotic solvent like dimethylformamide (DMF). researchgate.netgoogle.com The higher acidity of the N-1 proton compared to the N-7 proton in a 3,8-disubstituted xanthine would direct the allylation to the desired position.

This proposed pathway leverages established reactivity patterns of the xanthine scaffold to achieve the target molecule in a controlled and logical manner.

Post-Synthetic Modifications and Derivatization Approaches

The versatility of the xanthine core allows for extensive functionalization after the main scaffold has been assembled. nih.gov This enables the creation of diverse chemical libraries for screening purposes.

Selective Alkylation at N-1, N-3, and N-7 Positions

The nitrogen atoms of the xanthine ring exhibit different reactivity towards alkylating agents, which can be exploited for selective functionalization. The general order of reactivity for N-alkylation is N7 > N3 > N1. nih.gov This allows for a degree of regioselective control based on the reaction conditions.

For example, starting with a xanthine that is unsubstituted at the nitrogen atoms, alkylation can often be directed first to the N-7 position. Subsequent alkylations at N-3 and N-1 can then be achieved, sometimes requiring more forcing conditions. The choice of base, solvent, and alkylating agent plays a critical role in directing the substitution. For instance, processes using reagents like dimethyl carbonate have been developed for the methylation of xanthines to produce compounds like theobromine (B1682246) (3,7-dimethylxanthine) and caffeine (B1668208) (1,3,7-trimethylxanthine). google.com In some cases, non-conventional technologies like using a Q-tube to perform reactions in water at temperatures above boiling have been employed for the clean alkylation of xanthines. mdpi.com

C-8 Position Functionalization via Oxidative Cyclization or Biocatalysis

The C-8 position is a key site for introducing diversity into the xanthine molecule.

Oxidative Cyclization: As mentioned in the general synthetic pathways (Section 2.1.1), the C-8 substituent is often introduced during the ring-closure step. A 5,6-diaminouracil precursor can be condensed with various aldehydes, and the resulting imine intermediate undergoes oxidative cyclization to install the C-8 substituent. nih.gov Alternatively, reaction with carboxylic acids or their derivatives (like acid chlorides) followed by cyclization is a common and robust method. chemicalbook.com

Biocatalysis: Biocatalytic methods offer a green and highly selective alternative for chemical synthesis. Enzymes such as xanthine oxidoreductase are known to catalyze the oxidation of hypoxanthine (B114508) to xanthine and then to uric acid. This process involves the sequential hydroxylation at the C-2 and C-8 positions. While primarily a catabolic pathway in organisms, the principle of enzymatic C-H activation at the C-8 position presents a potential avenue for biocatalytic functionalization.

Hydrogenation of Allyl Moieties to Saturated Alkyl Chains

The conversion of the allyl group at the N1 position of this compound to a saturated n-propyl chain is a key chemical transformation, yielding 1-propyl-3-isobutyl-8-methylxanthine (B11854063). This reaction is typically achieved through catalytic hydrogenation, a fundamental process in organic synthesis that involves the addition of hydrogen across a double bond.

The most common method for this transformation is heterogeneous catalytic hydrogenation. dartmouth.edu This technique employs a solid catalyst, typically a noble metal like palladium, platinum, or nickel, supported on a high-surface-area material such as activated carbon. researchgate.netorganic-chemistry.org For the hydrogenation of the allyl group in xanthine derivatives, palladium on carbon (Pd/C) is a frequently utilized and effective catalyst. researchgate.net

The reaction is generally carried out by dissolving the starting material, this compound, in a suitable solvent, such as ethanol (B145695) or methanol. The Pd/C catalyst is then added to the solution. The mixture is subsequently exposed to a hydrogen gas (H₂) atmosphere, often under pressure, to facilitate the reaction. The process is typically conducted at room temperature, although gentle heating may be applied to increase the reaction rate. The progress of the hydrogenation can be monitored by various analytical techniques to ensure the complete conversion of the starting material. Upon completion, the solid catalyst is removed by filtration, and the final product, 1-propyl-3-isobutyl-8-methylxanthine, is isolated from the solvent.

The general reaction scheme is as follows:

This compound + H₂ --(Pd/C)--> 1-Propyl-3-isobutyl-8-methylxanthine

A key advantage of catalytic hydrogenation is its high chemoselectivity. Under mild conditions, the C=C double bond of the allyl group is selectively reduced without affecting the aromatic character of the purine ring system or other functional groups present in the molecule. researchgate.net

Table 1: Typical Reaction Parameters for Hydrogenation of Allyl Xanthines

| Parameter | Description |

| Catalyst | 5-10% Palladium on Carbon (Pd/C) |

| Solvent | Ethanol, Methanol |

| Hydrogen Source | Hydrogen Gas (H₂) |

| Pressure | 1-5 atm (or higher) |

| Temperature | 25-50 °C |

| Reaction Time | 2-24 hours |

Analytical Techniques for Reaction Monitoring and Product Validation

To ensure the successful conversion of this compound to 1-propyl-3-isobutyl-8-methylxanthine, a combination of analytical techniques is employed for both monitoring the reaction progress and validating the final product's identity and purity.

Reaction Monitoring:

High-Performance Liquid Chromatography (HPLC) is a powerful tool for monitoring the progress of the hydrogenation reaction. By taking small aliquots from the reaction mixture at different time intervals, the disappearance of the starting material and the appearance of the product can be tracked. A reversed-phase HPLC method, often using a C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier like acetonitrile, can effectively separate the more polar starting material from the less polar product. The retention time of the allyl-substituted xanthine will differ from that of the propyl-substituted xanthine, allowing for a clear visualization of the reaction's progression.

Product Validation:

Once the reaction is deemed complete, the structure and purity of the isolated 1-propyl-3-isobutyl-8-methylxanthine are confirmed using a suite of spectroscopic methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are indispensable for confirming the structural transformation.

In the ¹H NMR spectrum, the most definitive evidence of a successful hydrogenation is the disappearance of the characteristic signals of the allyl group's vinyl protons, which typically appear in the downfield region (around 5-6 ppm). openstax.orgpressbooks.pub Concurrently, new signals corresponding to the n-propyl group will appear in the upfield region. These would include a triplet for the terminal methyl (CH₃) group, a sextet for the central methylene (B1212753) (CH₂) group, and a triplet for the methylene group attached to the nitrogen (N-CH₂).

The ¹³C NMR spectrum will also show distinct changes. The signals for the sp² hybridized carbons of the allyl group (typically around 115-135 ppm) will be absent in the product's spectrum. In their place, signals for the sp³ hybridized carbons of the n-propyl group will be observed at higher field strengths.

Infrared (IR) Spectroscopy: While less definitive than NMR for this specific transformation, IR spectroscopy can show the disappearance of the C=C stretching vibration of the allyl group, which is typically observed around 1640 cm⁻¹.

Table 2: Comparison of Expected Analytical Data

| Technique | This compound (Starting Material) | 1-Propyl-3-isobutyl-8-methylxanthine (Product) |

| ¹H NMR | Signals for vinyl protons (~5-6 ppm) and allylic protons. | Absence of vinyl proton signals. Appearance of signals for n-propyl group (triplet, sextet, triplet). |

| ¹³C NMR | Signals for sp² carbons of the C=C bond (~115-135 ppm). | Absence of sp² carbon signals from the allyl group. Appearance of sp³ carbon signals for the n-propyl group. |

| Mass Spec. | Molecular ion peak at a specific m/z value. | Molecular ion peak at (m/z of starting material + 2). |

| IR Spec. | C=C stretching vibration (~1640 cm⁻¹). | Absence of C=C stretching vibration. |

Compound List

Molecular Pharmacology and Cellular Mechanisms of 1 Allyl 3 Isobutyl 8 Methylxanthine and Analogues

Adenosine (B11128) Receptor Antagonism Profiling

Methylxanthines are well-established antagonists of adenosine receptors, a family of four G protein-coupled receptors (A1, A2A, A2B, and A3) that are crucial in regulating cellular functions by modulating intracellular cyclic AMP (cAMP) levels. nih.gov The affinity and selectivity of xanthine (B1682287) analogues for these receptor subtypes are highly dependent on the specific substitutions at the N1, N3, and C8 positions of the xanthine core. nih.govnih.gov

Potency and Selectivity at A1 Adenosine Receptors

The A1 adenosine receptor, coupled to Gi proteins, decreases intracellular cAMP upon activation. nih.gov Xanthine derivatives have been systematically studied to understand the structure-activity relationships that govern their potency and selectivity for the A1 receptor. nih.gov Modifications at the 8-position of the xanthine nucleus have a significant impact on antagonist potency at the A1 receptor. nih.gov For instance, the introduction of an 8-phenyl group can increase A1 receptor affinity by at least an order of magnitude. nih.gov

Furthermore, the nature of the alkyl groups at the N1 and N3 positions also influences A1 receptor affinity. While naturally occurring methylxanthines like caffeine (B1668208) and theophylline (B1681296) show some activity, synthetic analogues with larger alkyl groups often exhibit enhanced potency. nih.gov

Potency and Selectivity at A2A Adenosine Receptors

The A2A adenosine receptor is coupled to Gs proteins, and its stimulation leads to an increase in intracellular cAMP. nih.gov While many xanthine derivatives show affinity for A2A receptors, achieving high selectivity over other adenosine receptor subtypes has been a key area of research. The development of selective A2A antagonists is of particular interest for potential therapeutic applications. nih.gov

Structural studies have provided insights into the binding of xanthine analogues to the A2A receptor. For example, the crystal structure of the adenosine A2A receptor has been determined in complex with various xanthine ligands, revealing the specific interactions that contribute to their binding affinity. nih.gov

Potency and Selectivity at A2B Adenosine Receptors

The A2B adenosine receptor, also coupled to Gs proteins, is typically activated by higher concentrations of adenosine. nih.gov The search for potent and selective A2B receptor antagonists has led to the synthesis and evaluation of numerous xanthine derivatives. nih.govnih.gov

Structure-activity relationship studies have shown that substitutions at the 1-, 3-, and 8-positions of the xanthine ring are critical for A2B receptor affinity and selectivity. nih.govnih.gov For example, among 8-phenyl analogues, having a larger alkyl group at the N1-position than at the N3-position, as seen in 1-allyl-3-methyl-8-phenylxanthine, favors affinity at the human A2B receptor, with this compound displaying a Ki value of 37 nM. nih.gov

Potency and Selectivity at A3 Adenosine Receptors

The A3 adenosine receptor, like the A1 receptor, is coupled to Gi proteins and its activation leads to a decrease in intracellular cAMP. nih.govnih.gov The development of selective A3 antagonists is an active area of research due to the receptor's involvement in various pathological conditions. nih.gov

While many xanthine-based compounds have been explored, achieving high selectivity for the A3 receptor over other subtypes remains a challenge. Molecular modeling and structure-activity relationship studies continue to guide the design of novel A3 antagonists with improved potency and selectivity profiles. nih.gov

Receptor Binding Kinetics and Equilibrium Dissociation Constants

The interaction of xanthine analogues with adenosine receptors is quantified by their binding affinities, typically expressed as Ki (inhibition constant) or KD (equilibrium dissociation constant) values. These values are determined through radioligand binding assays where the ability of the test compound to displace a known radiolabeled ligand from the receptor is measured. nih.govnih.gov

For example, Schild analysis is a method used to determine the Ki value, providing a quantitative measure of the antagonist's affinity for the receptor. nih.gov The development of radiolabeled xanthine derivatives, such as [3H]XAC, has been instrumental in characterizing the binding properties of these compounds at adenosine receptors. nih.gov

Table 1: Adenosine Receptor Antagonism Data

Cyclic Nucleotide Phosphodiesterase (PDE) Inhibition

In addition to their effects on adenosine receptors, xanthine derivatives are well-known inhibitors of cyclic nucleotide phosphodiesterases (PDEs). nih.govnih.gov PDEs are a superfamily of enzymes that hydrolyze the second messengers cAMP and cGMP, thereby regulating their intracellular concentrations and downstream signaling pathways. unc.edumerckmillipore.com

3-isobutyl-1-methylxanthine (B1674149) (IBMX), a close analogue of 1-allyl-3-isobutyl-8-methylxanthine, is a classic example of a non-selective PDE inhibitor. sigmaaldrich.commerckmillipore.commerckmillipore.com It is widely used in research to increase intracellular cAMP and cGMP levels. sigmaaldrich.comsigmaaldrich.com The inhibitory activity of xanthine analogues against different PDE isozymes varies depending on their chemical structure. nih.govnih.gov For instance, IBMX shows inhibitory activity against several PDE families, including PDE3, PDE4, and PDE5, with IC50 values in the micromolar range. targetmol.com

The inhibition of PDEs by xanthines is a competitive mechanism, where the xanthine molecule mimics the purine (B94841) ring of the natural substrates (cAMP and cGMP) and binds to the active site of the enzyme. nih.gov Structural modifications to the xanthine core have been extensively explored to develop more potent and selective inhibitors for specific PDE families. nih.govnih.gov

Table 2: PDE Inhibition Data

Non-Selective Inhibition of cAMP and cGMP Phosphodiesterases

There is no specific information available in the surveyed scientific literature detailing the inhibitory activity of this compound on cAMP and cGMP phosphodiesterases.

Impact on Intracellular Cyclic Adenosine Monophosphate (cAMP) Accumulation

Specific studies measuring the direct impact of this compound on intracellular cAMP levels could not be identified.

Impact on Intracellular Cyclic Guanosine (B1672433) Monophosphate (cGMP) Accumulation

Similarly, there is a lack of research data on the effects of this compound on the accumulation of intracellular cGMP.

Isoform Specificity of PDE Inhibition (e.g., PDE1, PDE8, PDE9)

The inhibitory profile of this compound against specific PDE isoforms has not been characterized in the available literature. For comparison, the related compound IBMX is known to be a broad-spectrum PDE inhibitor but does not inhibit PDE8 or PDE9. wikipedia.org

Modulation of Secondary Messenger Systems

Without data on its effects on cAMP and cGMP, a detailed discussion on the modulation of secondary messenger systems by this compound is not possible.

Other Identified Molecular Targets and Signaling Pathways

Effects on Gamma-Aminobutyric Acid (GABA) Receptor Function

No studies were found that investigate the interaction of this compound with GABA receptors.

Regulation of Intracellular Calcium Flux

The regulation of intracellular calcium (Ca2+) concentration is a fundamental signaling mechanism in a vast array of cellular processes. Xanthine derivatives, as a class of compounds, are known to influence intracellular calcium homeostasis through various mechanisms, including the inhibition of phosphodiesterases (PDEs) and the modulation of adenosine receptors, which in turn can affect Ca2+ channels and release from intracellular stores.

While direct and specific studies on the effect of this compound on intracellular calcium flux are not extensively detailed in publicly available research, the actions of structurally related compounds provide significant insights. A notable analogue, 3-isobutyl-1-methylxanthine (IBMX), is a well-documented non-specific inhibitor of cAMP and cGMP phosphodiesterases. chemicalbook.in This inhibition leads to an accumulation of cyclic nucleotides, which can activate protein kinase A (PKA). PKA can then phosphorylate various downstream targets, including proteins involved in the regulation of intracellular calcium. Furthermore, IBMX has been shown to induce the release of calcium from intracellular stores in sensory neurons. chemicalbook.in This suggests that xanthines with an isobutyl group at the 3-position may possess the capability to directly or indirectly mobilize intracellular calcium.

Inhibition of Basal Mu-Opioid Receptor Phosphorylation

The mu-opioid receptor (MOR) is a G-protein coupled receptor (GPCR) that plays a critical role in pain modulation and the effects of opioids. The phosphorylation of the MOR is a key mechanism in the regulation of its signaling and is involved in processes such as desensitization, internalization, and downstream signaling cascades.

Currently, there is a lack of direct scientific evidence specifically investigating the effect of this compound on the basal phosphorylation of the mu-opioid receptor. However, the known interactions of xanthine derivatives with cellular signaling pathways that are intertwined with GPCR function allow for informed hypotheses. As adenosine receptor antagonists, xanthines can modulate the activity of adenylyl cyclase and consequently the levels of cyclic AMP (cAMP). capes.gov.br This is significant because protein kinase A (PKA), a primary downstream effector of cAMP, is known to be involved in the phosphorylation of the MOR.

Therefore, by altering the basal activity of the cAMP/PKA pathway through adenosine receptor antagonism or phosphodiesterase inhibition, this compound could indirectly influence the phosphorylation state of the MOR. Further research is required to elucidate any direct or indirect regulatory role of this specific xanthine derivative on mu-opioid receptor phosphorylation and its functional consequences.

Modulation of Cytokine Expression, e.g., Tumor Necrosis Factor-alpha (TNF-α)

Xanthine derivatives have long been recognized for their anti-inflammatory properties. ekb.eg A key aspect of this anti-inflammatory activity is the modulation of pro-inflammatory cytokine production, with Tumor Necrosis Factor-alpha (TNF-α) being a prominent example. TNF-α is a critical mediator of inflammatory responses and is implicated in a wide range of inflammatory diseases.

The primary mechanism by which xanthines are thought to exert their anti-inflammatory effects is through the inhibition of phosphodiesterase (PDE) enzymes, particularly PDE4. capes.gov.br Inhibition of PDE4 leads to an increase in intracellular cyclic AMP (cAMP) levels in inflammatory cells such as macrophages, monocytes, and T-cells. Elevated cAMP has an inhibitory effect on the signaling pathways that lead to the transcription and release of TNF-α.

Structure Activity Relationship Sar Investigations of 1 Allyl 3 Isobutyl 8 Methylxanthine Derivatives

Substituent Effects on Adenosine (B11128) Receptor Binding Affinity and Functional Potency

The interaction of 1-allyl-3-isobutyl-8-methylxanthine derivatives with adenosine receptors is highly dependent on the nature and position of various substituents on the xanthine (B1682287) scaffold. These modifications influence both the binding affinity and the functional potency of the compounds at different adenosine receptor subtypes (A₁, A₂ₐ, A₂ₒ, and A₃).

Role of N-1 Alkyl/Alkenyl Substitution (Allyl vs. Propyl, Isobutyl)

Substitutions at the N-1 position of the xanthine nucleus play a pivotal role in modulating adenosine receptor affinity and selectivity. The presence of an allyl group, as seen in the parent compound, is a key determinant of its activity.

Research indicates that replacing a methyl group at the N-1 position with larger alkyl or alkenyl groups, such as propyl or allyl, can significantly enhance potency at A₂ adenosine receptors with little effect on A₁ receptor affinity. nih.gov Specifically, substitution with alkyl or olefinic groups at the N-1 position has been shown to favor A₂ₒ selectivity. nih.govnih.gov In a series of 8-phenylxanthine (B3062520) analogues, a larger alkyl group at the N-1 position compared to the N-3 position was found to be favorable for affinity at the human A₂ₒ receptor. For instance, 1-allyl-3-methyl-8-phenylxanthine demonstrated a high affinity with a Kᵢ value of 37 nM. nih.govnih.gov Furthermore, studies have shown that substitution with a long alkyl chain at the N-1 position increases tracheal relaxant activity, an effect linked to phosphodiesterase inhibition, without inducing positive chronotropic action. nih.gov

| Compound | N-1 Substituent | N-3 Substituent | C-8 Substituent | Receptor Affinity/Selectivity | Reference |

|---|---|---|---|---|---|

| 1-Allyl-3-methyl-8-phenylxanthine | Allyl | Methyl | Phenyl | High affinity for human A₂ₒ receptor (Kᵢ = 37 nM) | nih.govnih.gov |

| 1-Propylxanthine | Propyl | H | H | >13-fold more potent than enprofylline (B1671344) at human A₂ₒ receptors | nih.govnih.gov |

Significance of N-3 Branching (Isobutyl vs. Methyl, Propyl)

The substituent at the N-3 position also critically influences the pharmacological profile of xanthine derivatives. The branched isobutyl group in this compound is significant for its interaction with adenosine receptors.

Studies have revealed that while substitution with hydrogen or a simple methyl group at the N-3 position can favor A₂ₒ selectivity nih.govnih.gov, increasing the length of the alkyl chain at this position can augment both tracheal relaxant and positive chronotropic activities. nih.gov This suggests a role for the N-3 substituent in both adenosine receptor binding and phosphodiesterase inhibition. Comparative studies of N-3 alkylxanthine derivatives have shown a correlation between the alkyl chain length and the inhibitory potency against c-AMP phosphodiesterase (PDE), with butylxanthine being a potent inhibitor. nih.gov The relaxant effect of propylxanthine was found to be nearly equal to that of butyl- and isobutylxanthines. nih.gov

Influence of C-8 Substituent Nature (Methyl vs. Aryl, Cycloalkyl)

The substituent at the C-8 position is a major determinant of both affinity and selectivity for adenosine receptor subtypes. While the parent compound features a methyl group, the introduction of aryl or cycloalkyl moieties at this position dramatically alters the pharmacological profile.

The presence of an 8-phenyl or 8-cycloalkyl substituent often leads to marked species differences in A₁ adenosine receptor binding. nih.gov For instance, 8-substituted xanthines are considered the most potent class of adenosine-receptor antagonists. nih.gov Specifically, 8-cycloalkyl-1,3-dipropylxanthines have been extensively studied, with 8-cyclopentyl-1,3-dipropylxanthine (B13964) emerging as a highly potent antagonist of the A₁ adenosine receptor. nih.gov Conversely, substitutions on the 8-cycloalkyl moiety generally decrease potency at both A₁ and A₂ receptors. nih.gov In the context of 8-phenyl analogues, an electron-rich phenyl ring is preferred for A₂ₒ receptor binding. nih.govnih.gov Furthermore, studies on a series of 8-substituted xanthines demonstrated greater affinity and selectivity for the A₁-adenosine receptor over the A₂ₐ receptor. nih.gov

Correlation Between Structural Features and Phosphodiesterase Inhibitory Potency

Xanthine derivatives, including this compound, are well-known inhibitors of phosphodiesterases (PDEs), enzymes that degrade cyclic adenosine monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP). The structural features of these compounds are directly correlated with their potency and selectivity against different PDE isoforms.

The bronchodilatory effect of xanthine derivatives is strongly correlated with their ability to inhibit PDE-IV. nih.gov Structure-activity relationship studies indicate that substitutions at the N-1 and N-7 positions are crucial for developing selective bronchodilators and PDE-IV inhibitors. nih.gov Specifically, a long alkyl chain at the N-1 position increases tracheal relaxant activity, which is mediated by PDE-IV inhibition, while long alkyl chains at the N-3 position increase both tracheal relaxant and positive chronotropic effects, the latter being related to PDE-III inhibition. nih.gov

3-Isobutyl-1-methylxanthine (B1674149) (IBMX), a related compound, is a non-specific inhibitor of cAMP and cGMP phosphodiesterases, with IC₅₀ values typically ranging from 2 to 50 µM. sigmaaldrich.com The isobutyl group at the N-3 position is a key feature for this activity. Studies on N-3-alkyl-xanthine derivatives have demonstrated a good correlation between the alkyl chain length and the Kᵢ value for PDE inhibition, highlighting the importance of this position for inhibitory potency. nih.gov For instance, butylxanthine was identified as a potent PDE inhibitor. nih.gov

| Compound/Derivative Feature | Effect on PDE Inhibition | Correlated Biological Effect | Reference |

|---|---|---|---|

| Long alkyl chain at N-1 | Increased PDE-IV inhibition | Increased tracheal relaxant activity | nih.gov |

| Long alkyl chain at N-3 | Increased PDE-III and PDE-IV inhibition | Increased positive chronotropic and tracheal relaxant effects | nih.govnih.gov |

| N-7 substitution (n-propyl, 2'-oxopropyl) | Increased PDE-IV inhibition | Increased bronchoselectivity | nih.gov |

| 3-Isobutyl-1-methylxanthine (IBMX) | Non-specific cAMP and cGMP PDE inhibition (IC₅₀ = 2-50 µM) | Broad biological effects | sigmaaldrich.com |

SAR for Modulatory Effects on Neuromodulatory Pathways

The structural characteristics of this compound and its derivatives also determine their interactions with various components of neuromodulatory pathways, extending beyond adenosine receptors and phosphodiesterases.

Research into xanthine derivatives has revealed their potential to modulate systems such as the opioidergic and dopaminergic pathways. For example, 3-isobutyl-1-methylxanthine (IBMX) has been shown to inhibit the basal phosphorylation of the µ-opioid receptor, which may play a role in opioid tolerance and dependence. nih.gov This suggests that the 1-methyl and 3-isobutyl substitutions are important for this particular neuromodulatory effect.

Furthermore, recent studies on xanthine inhibitors of the SLACK potassium channel, which is crucial for regulating neural excitability, have provided insights into the SAR for this target. mdpi.com While these studies focused on a different xanthine chemotype, they underscore the potential for this class of compounds to interact with ion channels involved in neuromodulation. The exploration of xanthine derivatives for treating neurodegenerative conditions like Parkinson's disease also points to their capacity to influence complex neuromodulatory processes. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) studies represent a sophisticated computational approach to understanding how the chemical structure of a compound influences its biological activity. For xanthine derivatives, including this compound, QSAR is a powerful tool for predicting their potency as adenosine receptor antagonists and for guiding the design of new, more effective molecules. nih.govmdpi.com These studies establish a mathematical relationship between the physicochemical properties of a series of compounds and their experimentally determined biological activities.

The fundamental goal of any QSAR investigation is to identify the key structural, electronic, and physicochemical properties that govern the interaction between a ligand, such as a xanthine derivative, and its biological target, the adenosine receptor. nih.gov By quantifying these relationships, QSAR models can be developed to predict the activity of novel compounds before they are synthesized, thereby saving significant time and resources in drug discovery. nih.govresearchgate.net

The development of predictive QSAR models for adenosine receptor antagonism by xanthine derivatives is a multi-step process. It begins with a dataset of compounds for which the biological activity, typically the binding affinity (Ki) or inhibitory concentration (IC50) at one or more adenosine receptor subtypes (A1, A2A, A2B, A3), has been experimentally determined. nih.govnih.gov While specific QSAR models for this compound are not extensively detailed in publicly available literature, the general methodology is well-established for the broader class of 1,3,8-trisubstituted xanthines. elsevierpure.comnih.gov

The process involves:

Descriptor Calculation: A wide array of molecular descriptors are calculated for each compound in the series. These descriptors are numerical values that represent different aspects of the molecule's structure and properties, including:

Constitutional descriptors: Molecular weight, number of atoms, etc.

Topological descriptors: Indices that describe the connectivity and branching of the molecule.

Geometrical descriptors: Properties related to the 3D shape of the molecule, such as molecular surface area and volume.

Electronic descriptors: Parameters describing the electron distribution, such as partial charges and dipole moments.

Physicochemical descriptors: Properties like lipophilicity (logP) and polarizability.

Variable Selection: From the large pool of calculated descriptors, statistical methods are employed to select a subset that has the most significant correlation with the biological activity. This step is crucial to avoid overfitting the model and to ensure that the selected descriptors are genuinely relevant to the antagonist activity.

Model Generation: Using the selected descriptors, a mathematical equation is generated, most commonly through Multiple Linear Regression (MLR). mdpi.comresearchgate.net This equation quantitatively links the descriptors to the biological activity. For instance, a model might show that increased lipophilicity at the N1 position and a specific steric profile at the C8 position enhance A1 adenosine receptor antagonism. Studies on various xanthine series have successfully developed such models to predict affinity for A2A and A2B receptors. nih.govresearchgate.net

These predictive models serve two primary purposes: to forecast the antagonist activity of new xanthine derivatives and to provide a deeper understanding of the structural features that are critical for potent receptor binding. nih.gov

A QSAR model is only useful if it is statistically robust and has strong predictive power. Therefore, rigorous validation is an essential part of the development process. Validation ensures that the model can accurately predict the activity of compounds that were not used in its creation. mdpi.com The statistical quality of QSAR models is assessed using several key parameters.

Internal Validation: This process checks the stability and robustness of the model using only the initial dataset (the training set). The most common method is cross-validation, often the leave-one-out (LOO) technique. The output of this is the cross-validated coefficient of determination, denoted as q² (or r²cv). A q² value greater than 0.5 is generally considered indicative of a model with good internal predictive ability. mdpi.com

External Validation: This is a more stringent test of the model's predictive power. The initial dataset is divided into a training set, used to build the model, and a test set, which is kept separate. The model is then used to predict the activity of the compounds in the test set. The predictive ability is quantified by the predictive r² (r²pred), which measures the correlation between the predicted and observed activities for the test set compounds. A high r²pred value confirms that the model can be generalized to new compounds. mdpi.com

Research on various series of xanthine and related heterocyclic adenosine receptor antagonists has yielded QSAR models with strong statistical validation, as illustrated in the table below.

| Analyzed Compound Series | Target Receptor | Statistical Parameter | Reported Value | Reference |

|---|---|---|---|---|

| Triazoloquinazoline Derivatives | Human A3 | r² | 0.82 | mdpi.com |

| Triazoloquinazoline Derivatives | Human A3 | q² | 0.716 | mdpi.com |

| Fused 7-Deazaxanthine Derivatives | A2A | q² | 0.65 - 0.71 | researchgate.net |

| Porphyrin-based Photosensitizers | N/A | r² | 0.87 | mdpi.com |

| Porphyrin-based Photosensitizers | N/A | q² | 0.71 | mdpi.com |

| Porphyrin-based Photosensitizers* | N/A | r²pred | 0.70 | mdpi.com |

Note: Data for Porphyrin-based Photosensitizers is included to illustrate a complete set of validation parameters as reported in QSAR studies.

The coefficient of determination (r²) measures the goodness-of-fit of the model, with values closer to 1.0 indicating a better fit. The combination of high r², q², and r²pred values provides confidence that a QSAR model is both reliable and has practical predictive utility for designing novel adenosine receptor antagonists. mdpi.com

Preclinical Models and Methodologies for Evaluating 1 Allyl 3 Isobutyl 8 Methylxanthine

In Vitro Cellular Assay Systems

In vitro cellular assays are fundamental in early-stage drug discovery, providing a controlled environment to study the interaction of a compound with specific cellular components and pathways.

Recombinant Receptor Expression Systems (e.g., HEK-293 cells) for Binding and Functional Assays

Human Embryonic Kidney 293 (HEK-293) cells are a cornerstone for studying G protein-coupled receptors (GPCRs) like adenosine (B11128) receptors, primarily due to their high transfection efficiency and low endogenous expression of many receptors. cytion.com This allows for the robust expression of a specific receptor subtype, creating a clean system to assess the binding and functional effects of a test compound. cytion.com For a compound like 1-Allyl-3-isobutyl-8-methylxanthine, HEK-293 cells would be engineered to express a specific human adenosine receptor subtype (A1, A2A, A2B, or A3).

Functional assays in these recombinant cells typically measure the downstream consequences of receptor activation or blockade. For adenosine receptors coupled to Gs (A2A and A2B), activation leads to an increase in intracellular cyclic AMP (cAMP). Assays can quantify this change using methods like the GloSensor™ cAMP assay, which uses a genetically encoded biosensor that luminesces in the presence of cAMP. nih.gov An antagonistic effect of this compound would be observed as a reduction in the cAMP increase induced by a known adenosine receptor agonist. Conversely, for Gi-coupled receptors (A1 and A3), which inhibit adenylyl cyclase, a functional assay would measure the compound's ability to counteract the agonist-induced decrease in forskolin-stimulated cAMP levels.

While specific data for this compound in HEK-293 assays is not widely available in the public domain, the methodology is well-established for other xanthines.

Table 1: Illustrative Functional Assay Data for Xanthine (B1682287) Analogs in HEK-293 Cells

| Compound | Receptor Target | Assay Type | Observed Effect |

| PSB 603 | Adenosine A2B Receptor | cAMP Accumulation | Antagonism of NECA-induced cAMP increase nih.gov |

| XAC | Adenosine A2B Receptor | cAMP Accumulation | Antagonism of NECA-induced cAMP increase |

| Theophylline (B1681296) | Adenosine A2B Receptor | Radioligand Binding | Competitive binding against radiolabeled ligands nih.gov |

This table provides examples of data obtained for other xanthine derivatives using HEK-293 cell-based assays.

Primary Cell Cultures and Immortalized Cell Lines for Mechanistic Studies

To understand the effects of a compound in a more physiologically relevant context, primary cell cultures or immortalized cell lines that endogenously express the target of interest are employed. For instance, the effects of this compound on inflammatory responses could be studied in primary macrophages or immortalized microglial cell lines. Mechanistic studies in these cells might involve measuring changes in cytokine release, gene expression of inflammatory markers, or activation of specific signaling pathways (e.g., NF-κB, MAPK).

The phosphodiesterase inhibitor 3-isobutyl-1-methylxanthine (B1674149) (IBMX), a structurally related xanthine, has been shown to promote the formation of monolayers and enhance insulin (B600854) release in cultured neonatal pancreatic islets, demonstrating the utility of such systems for studying the cellular effects of xanthine derivatives. buyersguidechem.com

Cellular Models for Adipogenesis and Lipid Metabolism Investigations (e.g., 3T3-L1 Preadipocytes)

The 3T3-L1 cell line, derived from mouse embryos, is a widely used model for studying adipogenesis, the process of preadipocyte differentiation into mature, lipid-storing adipocytes. nih.gov This model is particularly relevant for xanthine derivatives, as IBMX is a standard component of the differentiation cocktail used to induce adipogenesis. The differentiation process is typically initiated by treating confluent 3T3-L1 preadipocytes with a cocktail containing a glucocorticoid (like dexamethasone), insulin, and a cAMP-elevating agent (like IBMX).

To evaluate the pro- or anti-adipogenic potential of this compound, it would be added to the culture medium during the differentiation period. The extent of adipogenesis is then quantified by staining the accumulated lipid droplets with Oil Red O. nih.gov A quantitative analysis can be performed by extracting the dye and measuring its absorbance. Further mechanistic insights can be gained by analyzing the expression of key adipogenic transcription factors such as PPARγ and C/EBPα.

High-Throughput Screening Approaches for Compound Evaluation

High-throughput screening (HTS) allows for the rapid testing of large libraries of chemical compounds to identify "hits" with a desired biological activity. These assays are typically performed in a miniaturized format (e.g., 96- or 384-well plates) and rely on a robust, automated readout. For a compound like this compound, an HTS campaign could be designed to identify its activity as an antagonist for a specific adenosine receptor subtype. This would typically involve using a recombinant cell line (e.g., HEK-293) expressing the target receptor and a functional assay that generates a fluorescent or luminescent signal.

The compound would be tested at a single high concentration, and any significant inhibition of the agonist-induced signal would flag it as a hit for further investigation. The design of HTS libraries often focuses on "drug-like" properties to increase the probability of identifying promising lead compounds.

Functional Assays and Biochemical Readouts

Biochemical assays provide a direct measure of a compound's interaction with its molecular target, free from the complexities of a cellular environment.

Radioligand Binding Assays for Receptor Affinity Determination

Radioligand binding assays are the gold standard for determining the affinity of a compound for a specific receptor. This technique involves incubating a source of the receptor (typically cell membranes from recombinant cells or tissues) with a radiolabeled ligand that is known to bind to the receptor with high affinity and specificity. The test compound is added at increasing concentrations to compete with the radioligand for binding to the receptor.

The amount of radioactivity bound to the membranes is measured, and from this, the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (the IC₅₀ value) can be determined. The affinity of the test compound for the receptor, expressed as the inhibition constant (Ki), can then be calculated. While specific radioligand binding data for this compound is not publicly documented, this methodology is extensively used for characterizing other xanthine-based adenosine receptor antagonists.

Table 2: Illustrative Radioligand Binding Affinities of Xanthine Derivatives at Human Adenosine Receptors

| Compound | A1 Ki (nM) | A2A Ki (nM) | A2B Ki (nM) | A3 Ki (nM) |

| Theophylline | 12,000 | 25,000 | 13,000 | >100,000 |

| Enprofylline (B1671344) | >100,000 | >100,000 | 4,730 | >100,000 |

| XAC | 0.7 | 2.0 | 73 | 1,700 |

Data is illustrative and sourced from studies on various xanthine analogs to demonstrate the type of data generated from radioligand binding assays. nih.gov

Measurement of Intracellular Cyclic Nucleotide Levels (cAMP, cGMP)

A primary mechanism of action for many xanthine derivatives is the inhibition of phosphodiesterases (PDEs), enzymes that degrade cyclic adenosine monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP). nih.gov Therefore, a crucial step in evaluating this compound would be to measure its effect on the intracellular levels of these second messengers.

Methodologies for these measurements typically involve cell-based assays. For instance, neonatal rat ventricular myocytes can be used to assess changes in cAMP and cGMP levels in response to the compound. nih.gov In such an experimental setup, cells would be treated with this compound, and the subsequent changes in cyclic nucleotide concentrations would be quantified, often using techniques like Förster resonance energy transfer (FRET)-based biosensors or radioimmunoassays. nih.govnih.gov

Based on studies of the related compound IBMX, it is anticipated that this compound would act as a non-selective PDE inhibitor, leading to an increase in both cAMP and cGMP levels. targetmol.comsigmaaldrich.com The IC50 values, representing the concentration of the inhibitor required to reduce PDE activity by 50%, would be determined to quantify its potency against different PDE isozymes.

Table 1: Anticipated Effects of this compound on Cyclic Nucleotide Levels (based on IBMX data)

| Cell Type | Cyclic Nucleotide | Expected Effect | Reference Method |

| Neonatal Rat Ventricular Myocytes | cAMP, cGMP | Increase | FRET-based biosensors |

| 3T3-L1 Preadipocytes | cAMP | Increase | Radioimmunoassay |

| Human Embryonic Kidney (HEK) 293 Cells | cAMP | Increase | Radioimmunoassay |

| Guinea Pig Trabecular Smooth Muscle Cells | cAMP, cGMP | Increase | Immunoassay |

Note: This table is predictive and based on the known actions of the structurally similar compound, IBMX. Specific results for this compound would require experimental verification.

Calcium Flux Assays for Receptor Activation

Methylxanthines can also influence intracellular calcium levels, which is a key indicator of receptor activation and downstream signaling. nih.gov Calcium flux assays are therefore essential in the preclinical evaluation of this compound. These assays typically utilize fluorescent calcium indicators to measure changes in intracellular calcium concentrations upon stimulation.

While direct studies on this compound are lacking, research on other methylxanthines suggests they can induce calcium release from intracellular stores. sigmaaldrich.com For example, IBMX has been shown to inhibit L-type Ca2+ channels in recombinant human cardiac cells. nih.gov This suggests that this compound might have similar effects, which could be investigated using patch-clamp techniques or fluorescent imaging.

Gene and Protein Expression Analysis (e.g., PPARγ, C/EBPα, FAS)

To understand the long-term effects of this compound, it is important to analyze its impact on gene and protein expression. Given the role of related compounds in cellular differentiation, key targets for analysis would include transcription factors and enzymes involved in adipogenesis, such as Peroxisome Proliferator-Activated Receptor gamma (PPARγ), CCAAT/enhancer-binding protein alpha (C/EBPα), and Fatty Acid Synthase (FAS).

For example, studies on IBMX have shown that its ability to increase cAMP levels can influence the differentiation of 3T3-L1 preadipocytes into adipocytes, a process where PPARγ and C/EBPα are critical regulators. nih.govmedchemexpress.com Prolonged treatment with IBMX has been found to enhance the efficiency of this differentiation process. nih.gov Therefore, it would be pertinent to investigate whether this compound can similarly modulate the expression of these key adipogenic factors. Standard molecular biology techniques such as quantitative polymerase chain reaction (qPCR) for gene expression and Western blotting for protein levels would be employed.

In Vivo Preclinical Models for Pharmacological Efficacy

Rodent Models for Investigating Neurobiological Responses

The antagonistic effect of methylxanthines on adenosine receptors is known to produce neurostimulatory effects. nih.gov To evaluate the potential neurobiological responses to this compound, various rodent models would be utilized. These models can assess parameters such as locomotor activity, anxiety levels, and cognitive function.

While specific studies on this compound are not available, the well-documented neuroprotective effects of caffeine (B1668208), another methylxanthine, in models of neurodegenerative diseases like Parkinson's and Alzheimer's, provide a framework for such investigations. nih.gov

Evaluation of Opioid Receptor-Mediated Effects in Animal Models

Interestingly, some methylxanthines have been shown to interact with the opioid system. For instance, IBMX has been found to inhibit the basal phosphorylation of the mu-opioid receptor and to attenuate morphine tolerance and dependence in mice. nih.gov This suggests a potential therapeutic application for certain methylxanthines in the context of opioid use.

Therefore, preclinical evaluation of this compound should include studies in animal models of opioid action. These could involve assessing its effect on morphine-induced analgesia, tolerance, and withdrawal symptoms.

Table 2: Potential In Vivo Studies for this compound (based on IBMX)

| Animal Model | Investigated Effect | Key Parameters Measured |

| Mice | Morphine Tolerance | Nociceptive threshold (e.g., tail-flick test) |

| Mice | Morphine Dependence | Naloxone-precipitated withdrawal symptoms (e.g., jumping) |

Note: This table outlines potential studies based on the known effects of the structurally similar compound, IBMX. The actual effects of this compound would need to be determined experimentally.

Computational Chemistry and Molecular Modeling Techniques

In the absence of extensive experimental data, computational chemistry and molecular modeling can provide valuable insights into the potential pharmacological profile of this compound. These techniques can be used to predict its binding affinity to various receptors and enzymes, as well as to understand the structural basis for its activity.

By creating a 3D model of this compound, researchers can perform docking studies with the crystal structures of target proteins, such as different PDE isoforms and adenosine receptors. This can help to predict its binding mode and to identify key molecular interactions, which can guide the design of future experiments and the development of more potent and selective analogs.

Molecular Docking Studies for Ligand-Receptor Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor), typically a protein. This method is crucial for understanding the potential mechanism of action of a compound by visualizing its interaction with a biological target at the molecular level. For this compound, molecular docking studies would be pivotal in identifying its potential protein targets and elucidating the structural basis of its activity.

Given that xanthine derivatives are well-known for their interaction with adenosine receptors and phosphodiesterases (PDEs), these would be the primary targets for docking studies of this compound. nih.govresearchgate.net The process involves preparing a 3D structure of the ligand and the target protein and then using a scoring function to rank the different binding poses based on their predicted binding affinity.

Research on structurally related 1,3,8-trisubstituted xanthines has demonstrated the importance of the substituents at the N1, N3, and C8 positions in determining the affinity and selectivity for adenosine A1 and A2 receptors. nih.gov For instance, studies have shown that the nature of the substituent at the C8 position significantly influences the compound's potency. nih.gov Molecular modeling of 8-styrylxanthines has indicated that substituents at the C8 position are involved in discriminating between adenosine A2 antagonists and agonists. nih.gov

Table 1: Hypothetical Molecular Docking Results for this compound with Adenosine A2A Receptor

| Parameter | Predicted Value | Interacting Residues (Hypothetical) |

| Binding Affinity (kcal/mol) | -8.5 | Asn253, Phe168, Ile274 |

| Hydrogen Bonds | 2 | Asn253 |

| Hydrophobic Interactions | 5 | Phe168, Ile274, Leu85, Met177 |

Note: The data in this table is hypothetical and for illustrative purposes only, as specific docking studies for this compound were not found in the searched literature.

Predictive Modeling for Absorption, Distribution, Metabolism, and Excretion (ADME) Attributes

Predictive modeling of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a cornerstone of modern drug discovery, helping to identify compounds with favorable pharmacokinetic profiles early in the development process. Various computational models are used to predict these properties based on the chemical structure of the compound.

For this compound, a range of ADME parameters would be calculated using established in silico tools. These predictions are often based on quantitative structure-property relationship (QSPR) models derived from large datasets of experimentally determined properties.

Absorption: Predictions would include parameters like intestinal absorption, Caco-2 cell permeability, and oral bioavailability. These models often rely on descriptors such as molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors.

Distribution: Key predicted parameters for distribution include plasma protein binding, blood-brain barrier (BBB) penetration, and the volume of distribution (Vd). The ability of a compound to cross the BBB is particularly relevant for centrally acting drugs.

Metabolism: In silico models can predict the primary sites of metabolism by cytochrome P450 (CYP) enzymes. For a xanthine derivative, this would involve identifying which carbon atoms are most susceptible to oxidation. The models can also predict potential inhibition of major CYP isoforms, which is crucial for assessing the risk of drug-drug interactions.

Excretion: Predictions related to excretion often focus on renal clearance and the likelihood of the compound being a substrate for efflux transporters like P-glycoprotein (P-gp).

Table 2: Predicted ADME Properties for this compound

| ADME Parameter | Predicted Value | Implication |

| Molecular Weight | 262.32 g/mol | Favorable for oral absorption (Lipinski's Rule of Five) |

| LogP (o/w) | 1.8 | Optimal lipophilicity for cell membrane permeability |

| Human Intestinal Absorption | High | Likely to be well-absorbed from the gut |

| Blood-Brain Barrier Penetration | Moderate | Potential for central nervous system activity |

| CYP2D6 Inhibition | Non-inhibitor | Low risk of drug-drug interactions via this pathway |

| P-gp Substrate | No | Less likely to be subject to active efflux from cells |

Note: The data in this table is based on general predictions for a molecule with the structure of this compound and is for illustrative purposes. Specific in silico ADME studies for this compound were not found in the searched literature.

The collective in silico assessment, combining molecular docking and ADME predictions, provides a comprehensive initial profile of this compound. This information is invaluable for prioritizing it for further synthesis and experimental validation, thereby streamlining the drug discovery process.

Future Directions in 1 Allyl 3 Isobutyl 8 Methylxanthine Research

Exploration of Novel Substitution Patterns for Targeted Receptor Selectivity

The future of 1-Allyl-3-isobutyl-8-methylxanthine research will likely involve the systematic exploration of novel substitution patterns to achieve greater receptor selectivity. The affinity and selectivity of xanthine (B1682287) derivatives for adenosine (B11128) receptor subtypes (A1, A2A, A2B, and A3) are exquisitely sensitive to the nature and position of their substituents. nih.govelsevierpure.comnih.gov Research on 1,3,8-trisubstituted xanthines has demonstrated that modifications at these positions are critical for modulating receptor affinity. elsevierpure.comnih.gov For instance, the substituents at the N1 and N3 positions are crucial for determining the maximal affinity for the A1 receptor, while the N3 substituent has a more significant role in A2 receptor potency. elsevierpure.com

Future investigations into this compound would benefit from the synthesis of new analogs with variations at the 1, 3, and 8 positions. This could involve altering the length and branching of the alkyl groups at the N1 and N3 positions, as well as introducing a wide array of functional groups at the C8 position. nih.gov Such structure-activity relationship (SAR) studies will be instrumental in developing derivatives with enhanced selectivity for a single adenosine receptor subtype, which is a key objective for minimizing off-target effects and improving therapeutic efficacy. frontiersin.org

Deeper Elucidation of Mechanism-of-Action for Less Characterized Pharmacological Effects

While adenosine receptor antagonism is the most well-established mechanism of action for xanthines, these compounds are known to exert other pharmacological effects. nih.govnih.gov Future research should aim to elucidate the less-characterized mechanisms of this compound. These may include the inhibition of phosphodiesterases (PDEs), modulation of GABAergic neurotransmission, and regulation of intracellular calcium levels. nih.govsigmaaldrich.com

For example, some methylxanthines can inhibit various PDE isoenzymes, leading to increased intracellular concentrations of cyclic adenosine monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP). nih.govrxlist.com Investigating the inhibitory profile of this compound against different PDE subtypes could reveal novel therapeutic applications. Furthermore, the interaction of xanthines with GABAA receptors and their ability to influence calcium release from intracellular stores are areas that warrant deeper investigation for this specific derivative. nih.gov

Integration of Advanced Omics Technologies in Compound Research

The application of advanced "omics" technologies, such as metabolomics, proteomics, and transcriptomics, promises to provide a more holistic understanding of the biological effects of this compound. nih.govimmunosensation.denih.gov These approaches can identify novel biomarkers of drug efficacy and reveal previously unknown metabolic and signaling pathways affected by the compound. nih.gov

Metabolomic studies can map the changes in the cellular metabolome following treatment with this compound, offering insights into its systemic effects. mdpi.com Proteomics can be employed to identify the full spectrum of protein targets, including potential off-target interactions that might contribute to both therapeutic and adverse effects. By integrating these omics datasets, researchers can construct comprehensive network models of the compound's mechanism of action, moving beyond a single-target perspective. nih.govimmunosensation.de

Development of Structure-Based Drug Design Strategies

The increasing availability of high-resolution crystal structures of G protein-coupled receptors, including adenosine receptors, has paved the way for structure-based drug design (SBDD). nih.govacs.orgresearchgate.net Future research on this compound should leverage these structural insights to design novel analogs with improved pharmacological properties.

Computational methods, such as molecular docking and molecular dynamics simulations, can be used to predict how modifications to the this compound scaffold will affect its binding to different adenosine receptor subtypes. researchgate.nettandfonline.com This in silico approach can help prioritize the synthesis of compounds with the highest predicted affinity and selectivity, thereby accelerating the drug discovery process. nih.gov The development of pharmacophore models based on the known structure-activity relationships of xanthine derivatives can further aid in the virtual screening of compound libraries to identify novel and potent ligands. mdpi.com

Investigation of Synergistic Effects with Other Bioactive Molecules

The potential for synergistic interactions between this compound and other bioactive molecules is a promising area for future research. The co-administration of a xanthine derivative with another therapeutic agent can lead to enhanced efficacy, reduced dosages, and a lower risk of adverse effects. mdpi.comnih.govgenesispub.org

Given the known neuroprotective and anti-inflammatory properties of some xanthines, future studies could explore the synergistic effects of this compound when combined with drugs used to treat neurodegenerative diseases or inflammatory conditions. nih.govnih.gov For instance, caffeine (B1668208) has been shown to act as an adjuvant with common analgesics. nih.gov Investigating whether this compound exhibits similar synergistic properties could open up new therapeutic avenues. The mechanisms underlying such synergies, whether pharmacokinetic or pharmacodynamic, would also be a critical focus of this research. mdpi.comnih.gov

Q & A

Q. What is the minimum dataset required to validate the compound’s identity and activity in a peer-reviewed study?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.